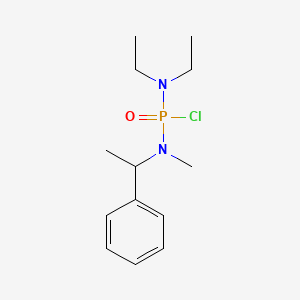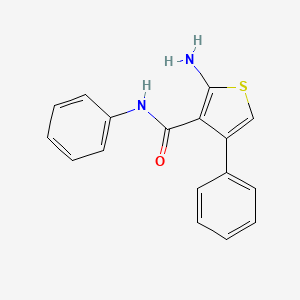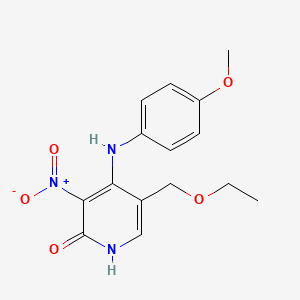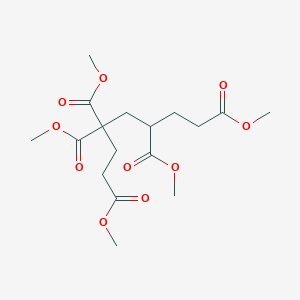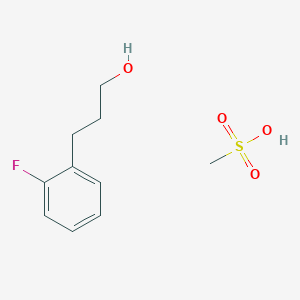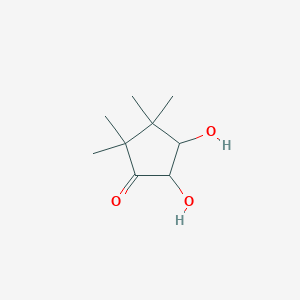
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one is a chemical compound with the molecular formula C9H16O3 It is characterized by the presence of two hydroxyl groups and four methyl groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,3,3-tetramethylcyclopentanone using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective oxidation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A structurally related compound with similar hydroxyl groups but different ring structure.
2,2,5,5-Tetramethylcyclopentanone: Lacks the hydroxyl groups but shares the tetramethylcyclopentanone core.
Uniqueness
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one is unique due to the presence of both hydroxyl and tetramethyl groups on the cyclopentanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
185009-32-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4,5-dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h5-6,10-11H,1-4H3 |
InChI Key |
DMBWNNJAIRTWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(=O)C1(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
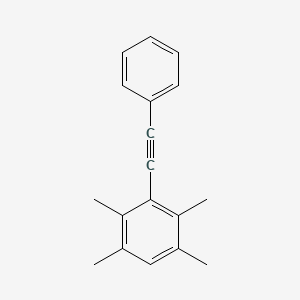
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
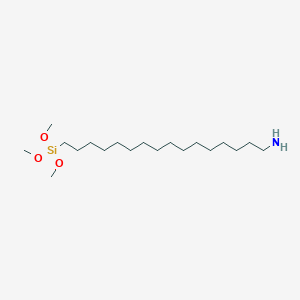
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
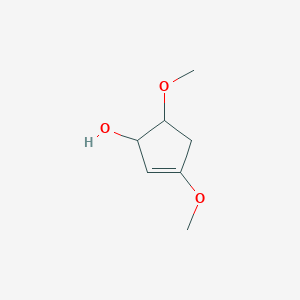
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
